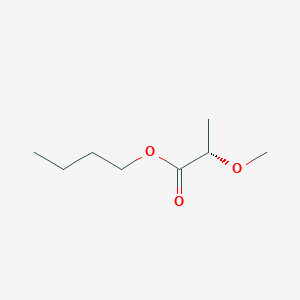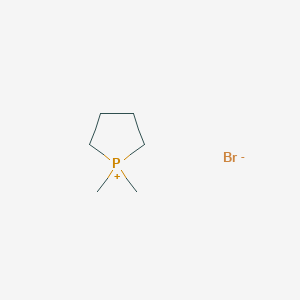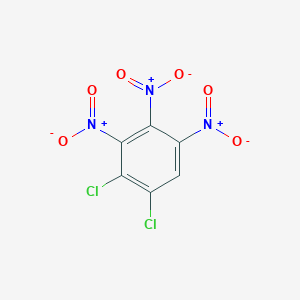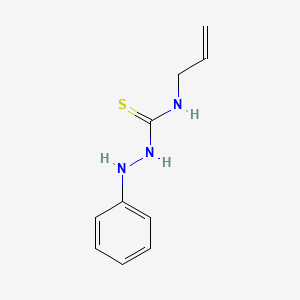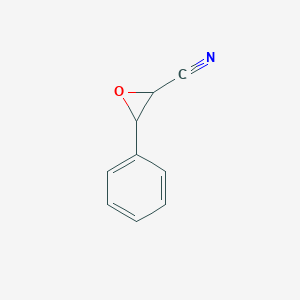
3-Phenyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring and a nitrile group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its bifunctional nature, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phenyloxirane-2-carbonitrile can be synthesized through the Darzens reaction, which involves the condensation of benzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via the formation of an epoxide intermediate, which is subsequently converted to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Darzens reaction remains a fundamental approach. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions with amines, alcohols, or water.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Boron trifluoride (BF3) under microwave irradiation.
Major Products:
Oxidation: Arylacetyl cyanides.
Reduction: Phenyl-substituted amines or alcohols.
Substitution: Arylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyloxirane-2-carbonitrile finds applications in various fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential in enzyme-catalyzed reactions.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
Wirkmechanismus
The compound exerts its effects through the reactivity of its oxirane and nitrile functional groups. The oxirane ring can undergo ring-opening reactions, while the nitrile group can participate in nucleophilic addition and substitution reactions. These reactions are often catalyzed by acids, bases, or enzymes, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-3-phenyloxirane-2-carbonitrile
- cis-3-(4-bromophenyl)oxirane-2-carbonitrile
- trans-3-phenyloxirane-2-carbonitrile
Uniqueness: 3-Phenyloxirane-2-carbonitrile is unique due to its specific substitution pattern and the presence of both an oxirane ring and a nitrile group. This combination imparts distinct reactivity and versatility in synthetic applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
33863-75-1 |
|---|---|
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H7NO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H |
InChI-Schlüssel |
HYJMHXXAHAHJAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)

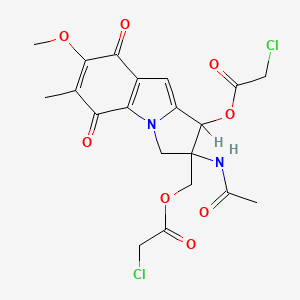
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)
